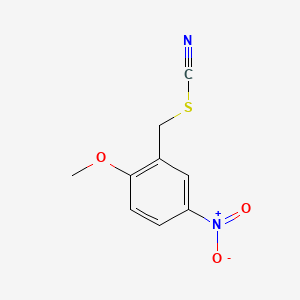
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is an organic compound that belongs to the class of sesquiterpenes. It is a bicyclic hydrocarbon with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its distinctive aroma and is often found in essential oils and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of a linear precursor, such as farnesol or nerolidol, which undergoes a series of intramolecular reactions to form the bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of natural extracts containing the compound. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the double bonds in the precursor molecules, resulting in the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3aS,5aR,8aS)-1,7,7-trimethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene-4-carboxylic acid
- Artemisinin derivatives
Uniqueness
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is unique due to its specific bicyclic structure and the presence of three methyl groups, which contribute to its distinctive chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65716-63-4 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
(8aS)-3,8,8-trimethyl-2,6,7,8a-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C13H20/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h5,9,12H,4,6-8H2,1-3H3/t12-/m1/s1 |
Clave InChI |
FHMWSXZCKHGPDX-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC2=CCCC([C@@H]2CC1)(C)C |
SMILES canónico |
CC1=CC2=CCCC(C2CC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)




![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)


